molecular formula C17H18N2O3S B2692947 (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone CAS No. 1448052-22-9

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2692947
CAS No.: 1448052-22-9
M. Wt: 330.4
InChI Key: XHJJGJRLWMFTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenylsulfonyl group and a pyridin-4-yl group. Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Organocatalytic Applications

(2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, related to the target compound, has been used as an efficient organocatalyst in asymmetric Michael addition reactions. This pyrrolidine-based catalyst, derived from l-proline, helps synthesize various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without needing any additives (Singh et al., 2013).

Synthesis and Structure Analysis

Novel N-phenylpyrazolyl aryl methanone derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized, and one such compound, featuring the arylsulfonyl moiety, showed favorable herbicidal and insecticidal activities (Wang et al., 2015).

Photochemical Applications

The direct alkenylation of C(sp3)–H bonds was achieved using a similar sulfonyl compound under photo-irradiation conditions. This metal-free reaction enables the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner (Amaoka et al., 2014).

Crystallographic and Conformational Analyses

Compounds similar to the target chemical, serving as boric acid ester intermediates with benzene rings, were analyzed using X-ray diffraction and density functional theory (DFT). This provided insights into their molecular structures, electrostatic potentials, and frontier molecular orbitals (Huang et al., 2021).

Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of similar compounds have been explored for their potential antibacterial and antifungal activities. This highlights the role of such compounds in drug discovery and therapeutic applications (Singh et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have various biological activities, but without specific studies, it’s not possible to determine the mechanism of action for this compound .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, biological activity, and safety profile. This could provide valuable information for the development of new drugs based on the pyrrolidine scaffold .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(14-8-10-18-11-9-14)19-12-4-5-15(19)13-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJJGJRLWMFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=NC=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.